

Application Notes: [Leu15]-Gastrin I (human) as a Supplement in DMEM Culture Medium

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Compound of Interest		
Compound Name:	[Leu15]-Gastrin I (human)	
Cat. No.:	B10821309	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

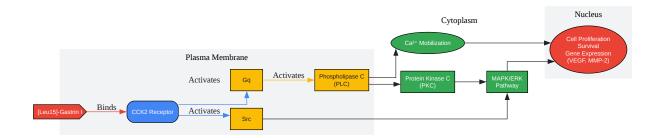
[Leu15]-Gastrin I is a synthetic analog of human Gastrin I, a peptide hormone crucial for regulating gastric acid secretion and maintaining the gastrointestinal epithelium.[1] In this analog, the methionine at position 15 is replaced with leucine, which significantly enhances its stability in aqueous solutions by preventing oxidation, thereby ensuring more consistent biological activity.[1] Like its endogenous counterpart, [Leu15]-Gastrin I exerts its effects by binding to the cholecystokinin B receptor (CCK2R), a G-protein coupled receptor.[1][2] This interaction triggers downstream signaling cascades that promote cell proliferation and growth, making it a valuable tool for in vitro studies, particularly in cancer research and gastrointestinal physiology.[2][3] These application notes provide a comprehensive guide for using [Leu15]-Gastrin I as a supplement in Dulbecco's Modified Eagle Medium (DMEM) for cell culture.

Mechanism of Action & Signaling Pathway

[Leu15]-Gastrin I acts as a selective agonist for the CCK2 receptor.[4] The binding of gastrin to CCK2R, which is often overexpressed in malignancies like gastric and pancreatic cancers, initiates a cascade of intracellular signaling events.[2][5] The receptor is primarily coupled to Gq proteins, leading to the activation of Phospholipase C (PLC).[5][6] PLC activation results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).



Furthermore, CCK2R activation can transactivate other signaling pathways critical for cell growth and survival, notably the Src-dependent activation of the MAPK/ERK pathway.[5][7] This pathway is a central regulator of cell proliferation. Studies have shown that gastrin-induced proliferation is mediated by these signaling cascades, ultimately influencing gene expression related to cell cycle progression, angiogenesis (e.g., VEGF), and tissue remodeling (e.g., MMP-2).[5][8]



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Caption: [Leu15]-Gastrin I signaling via the CCK2 Receptor.

Data Presentation: Efficacy and Concentration

The mitogenic effects of gastrin are dose-dependent. The optimal concentration can vary between cell lines, depending on the expression level of CCK2R.



Cell Line	Gastrin Concentration	Observed Effect	Reference
AGS-G R (Gastric Adenocarcinoma)	0.1 - 100 nM	Dose-dependent increase in cell proliferation.	[9]
HT-29 (Colon Cancer)	25.0 mg/L (Pentagastrin)	Optimal concentration for stimulating proliferation.	[9]
Gastric Epithelial Cells	6.2 pM (EC ₅₀)	Stimulation of cell proliferation.	[4]
Rat ECL Cells	2.4 - 5 nmol/kg/h (in vivo)	Increased ECL-cell density and histamine concentration.	[10]

Recommended Protocols

4.1. Reagent Preparation

- [Leu15]-Gastrin I Stock Solution (1 mM):
 - The molecular weight of [Leu15]-Gastrin I is approximately 2080.16 g/mol .[2]
 - To prepare a 1 mM stock solution, dissolve 1 mg of lyophilized peptide in 480.7 μL of sterile, nuclease-free water or a weak basic solution like 1% NH₄OH, as the peptide is lyophilized from an acidic solution (0.1% TFA).[11]
 - Mix gently by vortexing. Sonication may be recommended if solubility is an issue.[11]
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[11]
- Working Solution Preparation:
 - Thaw an aliquot of the stock solution on ice.



 Perform serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). It is critical to use serum-free medium for dilutions to ensure that observed proliferative effects are due to gastrin and not serum growth factors.

4.2. Cell Culture and Treatment Protocol

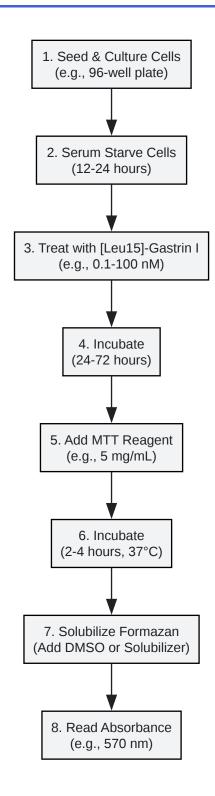
This protocol is a general guideline for treating adherent cells (e.g., AGS gastric cancer cells) in a 24-well plate format.

- Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2 x 10⁴ cells/well). Culture in complete DMEM (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).[12][13]
- Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂ until cells reach 60-70% confluency.
- Serum Starvation: To synchronize cells and minimize baseline signaling from serum, aspirate
 the complete medium, wash once with Phosphate-Buffered Saline (PBS), and replace with
 serum-free DMEM. Incubate for 12-24 hours.
- Treatment: Prepare working solutions of [Leu15]-Gastrin I at 2x the final desired concentration in serum-free DMEM.
- Remove the starvation medium and add an equal volume of the 2x gastrin working solution to the appropriate wells. For the negative control, add serum-free DMEM only.
- Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours) to assess proliferation, or for shorter periods (5-60 minutes) to analyze signaling pathway activation.

4.3. Cell Proliferation (MTT) Assay Protocol

The MTT assay measures cell viability as an indicator of proliferation.





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Caption: Standard experimental workflow for an MTT proliferation assay.

• Procedure: Follow the cell culture and treatment protocol (Section 4.2) using a 96-well plate.

Methodological & Application

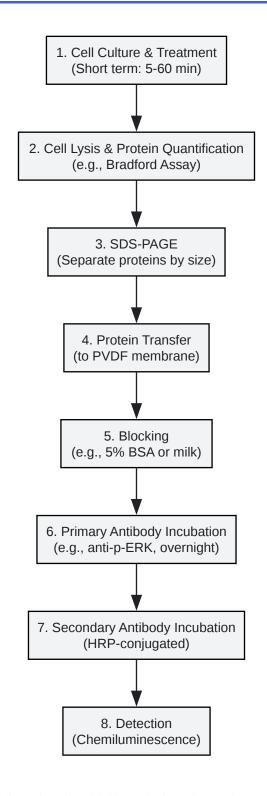




- MTT Addition: At the end of the treatment period, add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Add 100 μ L of DMSO or MTT solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
- 4.4. Western Blot Protocol for Signaling Pathway Analysis

This protocol is designed to detect the phosphorylation of key signaling proteins like ERK1/2.





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Caption: General workflow for Western Blot analysis.

• Cell Treatment: Culture and serum-starve cells as described (Section 4.2). Treat with [Leu15]-Gastrin I (e.g., 10 nM) for short time points (0, 5, 15, 30, 60 minutes).



- Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysates, and centrifuge to pellet debris.
- Quantification: Determine protein concentration of the supernatant using a Bradford or BCA assay.[8]
- Electrophoresis: Denature 20-30 μg of protein per sample and separate on a 10% SDS-PAGE gel.[8]
- Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Antibody Incubation: Incubate the membrane with a primary antibody (e.g., rabbit antiphospho-ERK) overnight at 4°C.
- Washing: Wash the membrane 3x with TBST.
- Secondary Antibody: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1
 hour at room temperature.
- Detection: Wash 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and visualize the bands using an imaging system.
- Stripping & Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK or a loading control like GAPDH or β-actin to normalize the data.[8]

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